Enantiopurity and Chiral Identity: A Defined (S)-Configuration vs. (R)-Enantiomer and Racemate
The target compound possesses a defined (S)-configuration at the C2 chiral center, in contrast to its (R)-enantiomer (CAS 454709-96-7) and the racemic mixture (CAS 1311315-97-5) [1]. This absolute stereochemistry is a critical determinant of downstream biological activity. For instance, the (R)-enantiomer exhibits a binding affinity (Ki) of 0.510 nM for the human M3 muscarinic receptor, a property that is stereospecific and cannot be assumed for the (S)-form or the racemate [2]. Procurement of the (S)-enantiomer ensures the correct chiral input for asymmetric syntheses, eliminating the 50% waste and separation costs associated with racemic mixtures .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (C2 stereocenter) |
| Comparator Or Baseline | (R)-enantiomer (CAS 454709-96-7) and racemic mixture (CAS 1311315-97-5) |
| Quantified Difference | Absolute stereochemistry vs. opposite configuration and 1:1 mixture |
| Conditions | Structural determination by InChI and canonical SMILES notation |
Why This Matters
Using the correct enantiomer avoids costly chiral separation steps and ensures the desired biological activity of the final product.
- [1] ChemSrc. (2024). tert-Butyl (2-(methylamino)propyl)carbamate (Racemic), CAS 1311315-97-5. Database Entry. View Source
- [2] BindingDB. (2025). BDBM50355616 (CHEMBL1910850): Ki determination for human recombinant M3 receptor. View Source
